Cas no 2171198-78-8 (2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)

2-{1-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid is a specialized Fmoc-protected amino acid derivative featuring a cyclobutyl backbone with a carboxylic acid functional group. This compound is primarily utilized in peptide synthesis, where its rigid cyclobutyl structure can introduce conformational constraints, enhancing peptide stability and modulating biological activity. The Fmoc group ensures orthogonal protection for amine functionality, enabling selective deprotection under mild basic conditions. Its well-defined stereochemistry (2S configuration) is critical for maintaining peptide integrity. This derivative is particularly valuable in medicinal chemistry and bioconjugation applications, offering precise control over peptide structure and facilitating the synthesis of complex peptidomimetics. Suitable for solid-phase peptide synthesis (SPPS), it ensures high purity and reliable coupling efficiency.
2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid structure
2171198-78-8 structure
Product name:2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid
CAS No:2171198-78-8
MF:C26H30N2O5
Molecular Weight:450.526807308197
CID:6029137
PubChem ID:165513638

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid
    • 2171198-78-8
    • 2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
    • EN300-1505288
    • インチ: 1S/C26H30N2O5/c1-2-8-22(24(31)28-26(13-7-14-26)15-23(29)30)27-25(32)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,2,7-8,13-16H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t22-/m0/s1
    • InChIKey: DVZZKMGYAJIRQQ-QFIPXVFZSA-N
    • SMILES: OC(CC1(CCC1)NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 450.21547206g/mol
  • 同位素质量: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 700
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.5

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1505288-50mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
50mg
$2829.0 2023-09-27
Enamine
EN300-1505288-0.1g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1505288-1.0g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
1g
$3368.0 2023-06-05
Enamine
EN300-1505288-0.25g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1505288-1000mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
1000mg
$3368.0 2023-09-27
Enamine
EN300-1505288-10.0g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
10g
$14487.0 2023-06-05
Enamine
EN300-1505288-500mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
500mg
$3233.0 2023-09-27
Enamine
EN300-1505288-250mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1505288-5.0g
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
5g
$9769.0 2023-06-05
Enamine
EN300-1505288-10000mg
2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclobutyl}acetic acid
2171198-78-8
10000mg
$14487.0 2023-09-27

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid 関連文献

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acidに関する追加情報

Introduction to 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2171198-78-8)

2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2171198-78-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, is a key intermediate in the synthesis of various bioactive peptides and proteins. Its unique structural features and chemical properties make it an essential tool in the development of novel therapeutic agents.

The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its stability under mild conditions and ease of removal. In the context of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid, the Fmoc group protects the amino functionality, allowing for selective and controlled reactions during the synthesis process. This protection strategy is crucial for maintaining the integrity and reactivity of the amino acid residue, which is essential for the formation of complex peptide structures.

The cyclobutane ring in 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid adds an additional layer of complexity to its structure. Cyclobutane-containing compounds are known for their unique conformational properties, which can influence the overall stability and biological activity of peptides and proteins. The presence of this ring can enhance the rigidity and conformational restriction of the molecule, making it more suitable for specific biological applications.

Recent studies have highlighted the potential of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for synthesizing peptides with enhanced cell-penetrating properties. These peptides have shown promise in delivering therapeutic agents across cell membranes, opening new avenues for targeted drug delivery systems.

In another research effort, scientists at a leading pharmaceutical company explored the use of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid in the development of novel antibiotics. The unique structure of this compound allows for the creation of peptides with improved antimicrobial activity against multidrug-resistant bacteria, addressing a critical unmet need in modern medicine.

The synthetic route to 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid involves several well-defined steps. The process typically begins with the formation of the Fmoc-protected amino acid, followed by coupling with a pentanoic acid derivative to form the amide bond. Subsequent reactions, such as ring closure to form the cyclobutane ring, are then carried out under carefully controlled conditions to ensure high yields and purity.

The purity and quality of 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid are critical for its use in pharmaceutical applications. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to verify the identity and purity of this compound. These analytical techniques provide detailed information about the molecular structure and any potential impurities, ensuring that only high-quality material is used in downstream processes.

In conclusion, 2-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid (CAS No. 2171198-78-8) is a versatile and important compound in modern medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an invaluable tool for synthesizing bioactive peptides and proteins with enhanced biological activity. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the development of innovative therapeutic agents.

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